

Technical Guide: 3-Methoxy-1,2,4-Triazine

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Compound of Interest

Compound Name: 3-Methoxy-1,2,4-triazine

CAS No.: 28735-22-0

Cat. No.: B188551

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Focus: Molecular Weight Verification, Synthesis, and IEDDA Reactivity

Executive Summary

3-Methoxy-1,2,4-triazine (CAS: 28735-22-0) is a heteroaromatic building block used primarily in Inverse Electron Demand Diels-Alder (IEDDA) reactions. With a molecular weight of 111.10 g/mol, it serves as a specialized diene for bioconjugation and the synthesis of complex pyridazine derivatives.

Unlike its more common 3-amino or 3-methylthio analogs, the 3-methoxy derivative offers a unique electronic profile. The methoxy group acts as an electron-donating group (EDG) by resonance, modulating the kinetics of cycloaddition reactions while serving as a potential leaving group in nucleophilic aromatic substitutions (

).

Physicochemical Specifications

Accurate molecular weight determination is the primary method for distinguishing this compound from its synthetic precursors (e.g., 3-methylthio-1,2,4-triazine, MW 127.17).

Table 1: Core Properties

Property	Value	Notes
Molecular Weight	111.10 g/mol	Monoisotopic Mass: 111.0433
Molecular Formula		Nitrogen content: 37.82%
CAS Number	28735-22-0	Verified Identifier
Physical State	Low-melting solid	MP: 44–48 °C (Lit.)
Solubility	DMSO, MeOH, DCM	Hydrolytically unstable in strong acid
Appearance	Off-white to pale yellow	Crystalline or waxy solid

Synthesis & Production Protocols

The synthesis of **3-methoxy-1,2,4-triazine** typically proceeds via nucleophilic aromatic substitution (

) of a leaving group at the C3 position. The most robust precursor is 3-methylthio-1,2,4-triazine.

Experimental Protocol: Methoxylation of 3-Methylthio-1,2,4-triazine

Objective: Displace the methylthio group (-SMe) with a methoxy group (-OMe).

Reagents:

- 3-Methylthio-1,2,4-triazine (1.0 eq)
- Sodium Methoxide (NaOMe), 0.5M in Methanol (1.2 eq)
- Solvent: Anhydrous Methanol

Step-by-Step Workflow:

- Preparation: Dissolve 3-methylthio-1,2,4-triazine in anhydrous methanol under an inert atmosphere (

or Ar).

- Addition: Dropwise add the NaOMe solution at 0 °C to prevent ring degradation.
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
 - Critical Checkpoint: The starting material (MW 127) should disappear, replaced by the product (MW 111).
- Quench: Neutralize with stoichiometric acetic acid or dilute HCl (carefully, to pH 7).
- Workup: Remove methanol in vacuo. Redissolve residue in DCM, wash with brine, dry over , and concentrate.
- Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Synthesis Diagram

The following diagram illustrates the

mechanism and the critical molecular weight shift.



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Caption: Conversion of 3-methylthio-1,2,4-triazine to **3-methoxy-1,2,4-triazine** via nucleophilic substitution.

Mass Spectrometry & Identification

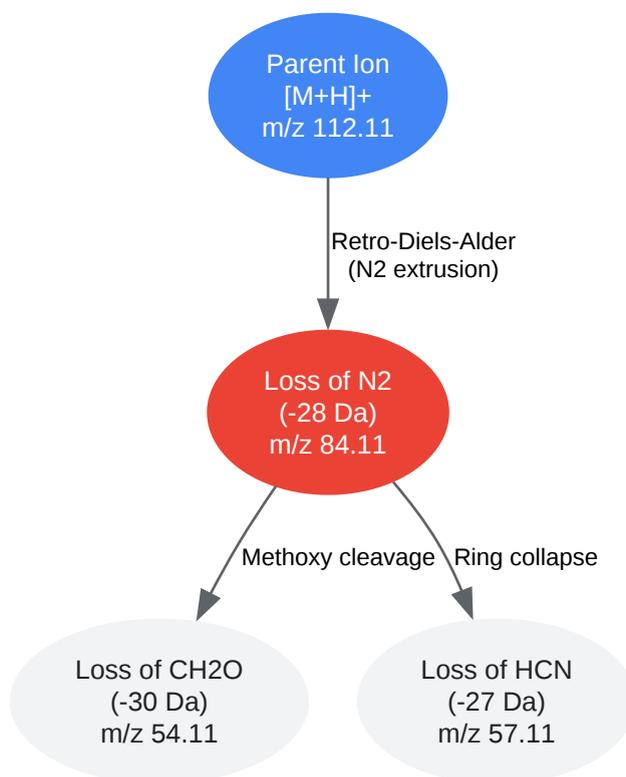
In High-Resolution Mass Spectrometry (HRMS), the molecular weight is the definitive identifier. The 1,2,4-triazine core exhibits a characteristic fragmentation pattern dominated by the loss of molecular nitrogen ().

Fragmentation Logic

- Parent Ion (): Observed at m/z 111.
- Primary Fragmentation: Loss of (28 Da) to form the azete intermediate (m/z 83).
- Secondary Fragmentation: Loss of formaldehyde (, 30 Da) or methyl radical (, 15 Da) depending on ionization energy.

Proton NMR (¹H-NMR) Signatures

- Methoxy Group: Singlet (~4.0–4.2 ppm).
- Ring Protons: Two doublets or singlets in the aromatic region.
 - H6: Deshielded, ~9.1 ppm.
 - H5: ~8.6 ppm.^[1]
 - Note: Coupling constant is typically small if observable.



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Caption: Proposed ESI-MS fragmentation pathway for protonated **3-methoxy-1,2,4-triazine**.

Application: IEDDA Bioconjugation

The **3-methoxy-1,2,4-triazine** scaffold is a "clickable" diene. It reacts with strained dienophiles (e.g., trans-cyclooctene or norbornene) via an Inverse Electron Demand Diels-Alder reaction.

Mechanism & Reactivity[2]

- Step 1 (Cycloaddition): The electron-deficient triazine (diene) reacts with the electron-rich strained alkene (dienophile).
- Step 2 (Retro-Diels-Alder): Spontaneous loss of nitrogen gas () drives the reaction forward irreversibly.
- Step 3 (Aromatization): The resulting dihydropyridazine often oxidizes to a pyridazine.

Impact of Methoxy Group: The C3-methoxy group is an Electron Donating Group (EDG). While strongly electron-withdrawing groups (like

or

) accelerate IEDDA rates by lowering the LUMO energy, the methoxy group provides a balance between stability and reactivity, often used when slower, more controlled kinetics are required, or to tune the solubility of the payload.



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Caption: IEDDA reaction pathway converting the triazine core into a stable pyridazine conjugate.

References

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